molecular formula C17H27N5O3S B6530660 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946224-46-0

2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530660
CAS RN: 946224-46-0
M. Wt: 381.5 g/mol
InChI Key: ALNFNGVAIZNZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic compound that has been studied for its biomedical applications. This compound has been studied for its ability to act as a reversible inhibitor of enzymes and proteins, as well as its ability to modulate the activity of various receptors. It has been found to have a wide range of potential applications in the medical and scientific fields, including the treatment of various diseases, as well as in laboratory experiments.

Scientific Research Applications

2-Cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has been studied for its potential applications in the medical and scientific fields. It has been found to be a reversible inhibitor of enzymes and proteins, and it has been shown to modulate the activity of various receptors. It has been studied for its potential to be used in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. It has also been studied for its potential to be used in laboratory experiments.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of AChE can lead to an increase in acetylcholine levels, which can potentially improve cognitive function .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition is achieved through competitive and non-competitive mechanisms, as indicated by kinetic studies . The compound’s structure, particularly the presence of the pyrimidin-2-yl and piperazin-1-yl groups, allows it to bind to the active site of AChE, preventing the enzyme from breaking down acetylcholine .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft. This increase can enhance cholinergic neurotransmission, which is involved in various cognitive processes. Therefore, the compound’s action can potentially affect pathways related to learning and memory .

Pharmacokinetics

This property could potentially influence its bioavailability and distribution within the body .

Result of Action

The primary molecular effect of the compound’s action is the increased level of acetylcholine due to the inhibition of AChE . This increase can enhance cholinergic neurotransmission, potentially improving cognitive function. On a cellular level, this could manifest as improved communication between neurons in areas of the brain associated with memory and cognition .

Advantages and Limitations for Lab Experiments

2-Cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it an attractive option for laboratory experiments. Another advantage is that it is relatively easy to synthesize, making it a convenient option for laboratory experiments. However, there are also some limitations when using this compound in laboratory experiments. For example, it is a relatively unstable compound, making it difficult to store for long periods of time. Additionally, it has a relatively low solubility, making it difficult to use in solutions.

Future Directions

There are several potential future directions for 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide. One potential direction is to further study its biochemical and physiological effects. Additionally, further research into its potential applications in the medical and scientific fields is needed. Additionally, further research into the synthesis of the compound and its stability is needed. Finally, further research into its potential to be used in laboratory experiments is needed.

Synthesis Methods

The synthesis of 2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide can be achieved through a two-step process. The first step involves the reaction of 2-cyclopentylacetamide with 4-chloropyrimidine in the presence of sodium hydroxide to form the desired product. The second step involves the reaction of the product with 2-chloro-4-piperazin-1-ylsulfonyl chloride in the presence of triethylamine to form the desired compound.

properties

IUPAC Name

2-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3S/c23-16(14-15-4-1-2-5-15)18-8-13-26(24,25)22-11-9-21(10-12-22)17-19-6-3-7-20-17/h3,6-7,15H,1-2,4-5,8-14H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNFNGVAIZNZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.